7-(2-Fluorophenyl)-3-[(3-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
“7-(2-FLUOROPHENYL)-3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-FLUOROPHENYL)-3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID” typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazolo[1,5-a]pyrimidine derivatives. Common reaction conditions may involve:
Heating: Reactions are often carried out at elevated temperatures.
Catalysts: Use of catalysts such as acids or bases to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol are frequently used.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, especially on the phenyl rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated pyrazolo[1,5-a]pyrimidines, while substitution could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: Other compounds in this class with similar structures.
Fluorophenyl compounds: Compounds with fluorine-substituted phenyl rings.
Methoxyphenyl compounds: Compounds with methoxy-substituted phenyl rings.
Uniqueness
“7-(2-FLUOROPHENYL)-3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H17FN4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-3-[(3-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C21H17FN4O4/c1-30-13-6-4-5-12(9-13)24-20(27)15-11-23-26-18(14-7-2-3-8-16(14)22)10-17(21(28)29)25-19(15)26/h2-11,18,25H,1H3,(H,24,27)(H,28,29) |
InChI Key |
DGNMHMARYIYICT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CC=C4F)C(=O)O |
Origin of Product |
United States |
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